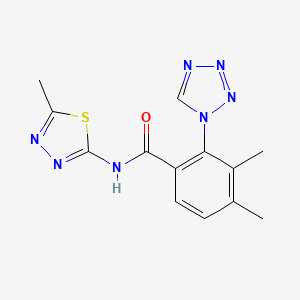
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phthalazinone core linked to an indole moiety through an acetamide bridge, which contributes to its diverse reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under reflux conditions.
Benzylation: The phthalazinone intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from indole-4-carboxylic acid, which is converted to the corresponding amine through reduction.
Coupling Reaction: The final step involves coupling the benzylated phthalazinone with the indole derivative using acetic anhydride and a suitable catalyst, such as triethylamine, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the phthalazinone core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced phthalazinone derivatives.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological macromolecules. It is often studied for its binding affinity to proteins and enzymes, which could lead to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, research is focused on its potential as a pharmacophore for drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of drugs aimed at treating various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and modification can lead to the creation of polymers or other materials with unique characteristics.
作用機序
The mechanism of action of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known for its ability to engage in π-π stacking interactions, while the phthalazinone core can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-3-yl)acetamide: Similar structure but with the indole nitrogen at a different position.
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)acetamide: Contains a pyrrolopyridine moiety instead of indole.
2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-benzimidazol-4-yl)acetamide: Features a benzimidazole ring instead of indole.
Uniqueness
The uniqueness of 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide lies in its specific combination of the phthalazinone and indole moieties, which confer distinct chemical and biological properties
特性
分子式 |
C25H20N4O2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
2-(3-benzyl-4-oxophthalazin-1-yl)-N-(1H-indol-4-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2/c30-24(27-22-12-6-11-21-20(22)13-14-26-21)15-23-18-9-4-5-10-19(18)25(31)29(28-23)16-17-7-2-1-3-8-17/h1-14,26H,15-16H2,(H,27,30) |
InChIキー |
GCLQIBQIKFYEOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)CC(=O)NC4=CC=CC5=C4C=CN5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


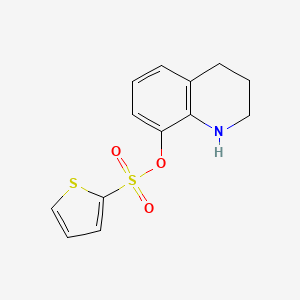
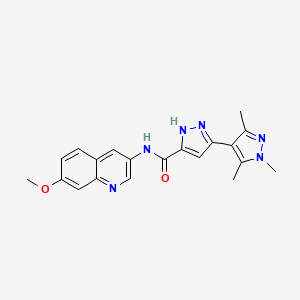
![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12164089.png)
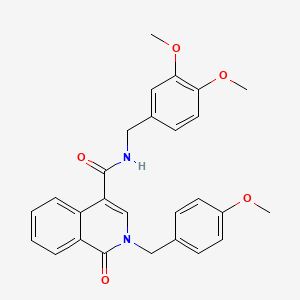
![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![methyl (2Z)-2-(2-chloro-6-fluorobenzylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12164110.png)
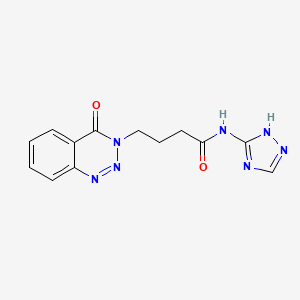
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12164121.png)
![4-[(1E)-1-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}ethyl]phenyl acetate](/img/structure/B12164127.png)
![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)
![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)
